2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
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Description
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity
The compound 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies and findings.
The chemical structure of the compound can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₂N₄O₃S |
Molecular Weight | 280.31 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole ring and the sulfanyl group are crucial for binding to enzymes or receptors involved in various biological pathways. The compound may exhibit antimicrobial , antitumor , and anti-inflammatory activities through these interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes.
Antitumor Activity
The compound has been investigated for its potential as an anticancer agent. A study reported that triazole-based compounds exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis through the inhibition of specific signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
Triazole derivatives have also been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Anticancer Efficacy : In a study examining various triazole derivatives, it was found that compounds with methoxy groups exhibited enhanced cytotoxicity against A-431 cancer cells. The IC50 values were significantly lower than those of conventional chemotherapeutics like doxorubicin .
- Antimicrobial Testing : A series of triazole compounds were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the triazole ring increased potency against resistant strains .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, suggesting a potential mechanism by which it exerts its anticancer effects .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-8-13(2)10-15(9-12)21-17(25)11-27-19-23-22-18(24(19)20)14-4-6-16(26-3)7-5-14/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRQFURACGJQCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.